molecular formula C20H17NO5S B11686341 methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 5586-93-6

methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11686341
CAS No.: 5586-93-6
M. Wt: 383.4 g/mol
InChI Key: RNZDREKQAXXPDF-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a hybrid heterocyclic compound combining a 4,5,6,7-tetrahydrobenzo[b]thiophene core with a coumarin (2-oxo-2H-chromen-3-yl) moiety via an amide linkage. The methyl ester at the 3-position of the benzothiophene ring enhances solubility and modulates electronic properties.

Properties

CAS No.

5586-93-6

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H17NO5S/c1-25-20(24)16-12-7-3-5-9-15(12)27-18(16)21-17(22)13-10-11-6-2-4-8-14(11)26-19(13)23/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,21,22)

InChI Key

RNZDREKQAXXPDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Cyclocondensation via Gewald Reaction

The tetrahydrobenzo[b]thiophene core is synthesized via the Gewald reaction , which employs cyclohexanone, elemental sulfur, and methyl cyanoacetate under basic conditions.

Procedure :

  • Cyclohexanone (10 mmol), methyl cyanoacetate (10 mmol), and sulfur (10 mmol) are refluxed in ethanol with morpholine (catalyst) for 6–8 hours.

  • The intermediate 2-aminothiophene is isolated via filtration and recrystallized (ethanol).

Yield : 78–85%.

Alternative Cyclization Strategies

Amino-thiophene intermediates are also synthesized using microwave-assisted cyclization for reduced reaction times (e.g., 30 minutes at 120°C).

Coupling with Chromene-3-Carbonyl Moiety

Amide Bond Formation

The amino group at position 2 reacts with 2-oxo-2H-chromene-3-carbonyl chloride under Schotten-Baumann conditions:

Procedure :

  • 2-Oxo-2H-chromene-3-carbonyl chloride (1.1 eq) is added dropwise to a stirred solution of methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in dry dichloromethane (DCM) with triethylamine (TEA).

  • Reaction proceeds at 0–5°C for 2 hours, followed by room temperature for 12 hours.

Yield : 65–72%.

Coupling Reagent-Mediated Synthesis

Alternative methods use HATU or PyBOP to activate the carboxylic acid:

Procedure :

  • 2-Oxo-2H-chromene-3-carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) are mixed in DMF.

  • After 10 minutes, methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is added and stirred for 24 hours.

Yield : 80–88%.

One-Pot Hybrid Approaches

Sequential Cyclization-Coupling

A streamlined protocol combines Gewald reaction and amide coupling in one pot:

  • Cyclohexanone, methyl cyanoacetate, and sulfur form the thiophene core.

  • Without isolation, 2-oxo-2H-chromene-3-carbonyl chloride is added directly to the reaction mixture.

Yield : 60–68%.

Comparative Analysis of Methods

MethodKey StepsConditionsYieldReference
Gewald + Schotten-BaumannCyclocondensation, amidationEthanol, DCM, TEA65–72%
HATU-Mediated CouplingCyclization, HATU activationDMF, DIPEA, 24h80–88%
One-Pot HybridSequential reactionsEthanol/DCM, 48h60–68%

Challenges and Optimization

Steric Hindrance

The tetrahydrobenzo[b]thiophene’s steric bulk necessitates excess coupling reagents (1.5–2 eq) for complete amidation.

Purification

Column chromatography (hexane/ethyl acetate, 3:1) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential as an antimicrobial agent . It exhibits significant inhibitory activity against various bacterial strains . The compound's structural features suggest it may interact effectively with bacterial DNA gyrase, an essential enzyme for bacterial replication.

Biological Research

In biological studies, this compound is being investigated for its enzyme inhibition properties . Preliminary findings indicate that it may play a role in inhibiting enzymes involved in inflammatory pathways and cancer progression. Future research is expected to focus on its binding affinity with various biological targets using techniques such as molecular docking and kinetic assays .

Material Science

The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical characteristics. Its potential applications in this field are still under exploration but hold promise for innovative material development .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated the compound's effectiveness against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Enzyme Inhibition : Research focusing on the interaction of this compound with bacterial DNA gyrase showed promising results in inhibiting enzyme activity, indicating potential therapeutic applications against bacterial infections .
  • Material Development : Investigations into the compound's electronic properties have revealed its potential use in creating novel materials for electronic applications .

Mechanism of Action

The mechanism of action of methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes. For instance, it can inhibit bacterial DNA gyrase by binding to the enzyme’s active site, thereby preventing bacterial DNA replication and transcription . This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme .

Comparison with Similar Compounds

Key Observations :

  • The Petasis reaction () offers modularity for introducing aryl/heteroaryl groups but yields are moderate (22%).
  • Direct acylation () or condensation () is preferred for simpler substituents.
  • Coumarin modifications (e.g., 4-methyl in ) require pre-functionalized intermediates, complicating synthesis .

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) HRMS (Calculated/Experimental) Reference
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Target) ~359.39 N/A N/A N/A N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 390.44 N/A N/A 390.1370/390.1370
Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 359.44 1.270 479.0 N/A
Ethyl 2-{[3-(anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ~497.53 N/A N/A N/A

Key Observations :

  • Ethyl esters (e.g., ) exhibit higher predicted boiling points (~479°C) compared to methyl esters due to increased molecular weight .
  • HRMS data () confirms precise molecular ion matching, critical for structural validation .

Table 3: Reported Bioactivities of Analogous Compounds

Compound Name Bioactivity Mechanism/Application Reference
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (B-M series) Antioxidant (IC₅₀: 12–45 µM) Radical scavenging via cyanoacrylamide moiety
2-{[(4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (I) Antibacterial (MIC: 8–32 µg/mL), Antifungal Disruption of microbial cell membranes
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Potential anticoagulant/anticancer (hypothesized) Coumarin-mediated inhibition of vitamin K epoxide reductase

Key Observations :

  • The cyanoacrylamide group () enhances antioxidant activity, likely via electron-deficient double bonds .
  • Schiff base derivatives () show broad-spectrum antimicrobial activity, suggesting the benzothiophene-carboxamide scaffold is critical .

Biological Activity

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities based on recent research findings.

Synthesis and Characterization

The compound is synthesized through the condensation of 4-hydroxycoumarin and methyl 2-amino-benzoate. The resultant product has been characterized using techniques such as NMR and IR spectroscopy, confirming its structural integrity. The molecular formula is C17H17N2O5SC_{17}H_{17}N_{2}O_{5}S with a molecular weight of approximately 353.39 g/mol .

1. Anticancer Activity

Recent studies have indicated that coumarin derivatives, including this compound, exhibit significant anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency .

2. Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

3. Anti-inflammatory Activity

In vivo studies have shown that the compound exhibits anti-inflammatory effects. It was tested in a carrageenan-induced paw edema model in rats:

  • Dosage : Administered at doses of 50 mg/kg and 100 mg/kg.
  • Results : A significant reduction in paw swelling was observed, with a maximum inhibition of 65% at the higher dosage after four hours post-administration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the coumarin moiety or the benzothiophene scaffold can enhance its activity:

  • Substituent Variations : Introduction of different substituents on the benzothiophene ring has shown to affect both cytotoxicity and selectivity towards cancer cells.
  • Metal Complexes : Preliminary studies indicate that complexation with metal ions like Cu(II) can enhance the anticancer activity of this compound .

Q & A

Q. Basic

  • 1H/13C NMR : Assigns protons (e.g., aromatic, NH) and carbons (e.g., carbonyl groups). Example: Coumarin C=O at δ ~160 ppm .
  • IR Spectroscopy : Confirms functional groups (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ observed at m/z 420.2046 vs. calculated 420.2049) .
  • X-ray Diffraction : Resolves stereochemistry and crystal packing using SHELXL .

What strategies optimize reaction yield during the coupling of benzothiophene and coumarin moieties?

Advanced
Yield optimization involves systematic variation of:

  • Catalysts : HOBt/DCC vs. DMAP, with HOBt reducing racemization .
  • Solvent Polarity : Dichloromethane (non-polar) vs. DMF (polar), affecting activation efficiency.
  • Stoichiometry : Molar ratios (1:1.2 coumarin:amine) improve conversion .
  • Reaction Time/Temperature : Reflux (40–50°C) for 12–24 hours maximizes yield (84% in analogous reactions) .

Q. Example Optimization Table :

ConditionYield (%)Purity (%)Reference
HOBt/DCC, DCM6795
Piperidine, MeOH8497

How does the compound’s crystal packing influence its reactivity or biological activity?

Advanced
Crystallographic analysis reveals:

  • Intermolecular Interactions : Hydrogen bonds (N-H···O=C) and π-π stacking between aromatic rings stabilize the lattice, reducing solubility .
  • Impact on Bioactivity : Tight packing may hinder binding to biological targets. Modifying substituents (e.g., replacing methyl with ethyl) alters crystal morphology and solubility, as seen in related thiophene derivatives .
  • SHELXL Refinement : Thermal displacement parameters (Ueq) indicate flexibility in the tetrahydrobenzothiophene ring, suggesting conformational adaptability during binding .

How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

Q. Advanced

  • DFT Calculations : Models charge distribution (e.g., electrophilic carbonyl carbon at the coumarin moiety) to predict reaction sites .
  • Molecular Dynamics : Simulates solvent effects (e.g., dichloromethane vs. DMSO) on transition states.
  • Validation : Experimental data (e.g., HPLC retention times) cross-check computational predictions .

What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?

Q. Advanced

  • Isobaric Interferences : Fragments from ester (e.g., loss of COOCH3) and amide (e.g., cleavage at NH-CO) groups overlap.
  • Resolution : High-resolution MS (HRMS) differentiates fragments (e.g., m/z 275.30 vs. 275.29 for [M-COOCH3]<sup>+</sup>) .
  • MS/MS : Collision-induced dissociation (CID) confirms fragmentation pathways .

How do steric effects influence the compound’s synthetic accessibility?

Q. Advanced

  • Steric Hindrance : Bulky coumarin and tetrahydrobenzothiophene groups slow amide bond formation.
  • Mitigation Strategies :
    • Use of microwave-assisted synthesis to enhance reaction kinetics.
    • Protecting groups (e.g., Boc on the amine) reduce steric clash during coupling .

What methodologies validate the compound’s stability under physiological conditions?

Q. Advanced

  • pH Stability Studies : Incubate in buffers (pH 2–8) and monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., decomposition >200°C).
  • LC-MS : Identifies degradation products (e.g., hydrolysis of ester to carboxylic acid) .

How can researchers analyze conflicting bioactivity data across different assays?

Q. Advanced

  • Dose-Response Curves : Compare IC50 values in enzyme vs. cell-based assays to assess membrane permeability.
  • Control Experiments : Test against known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions.
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.